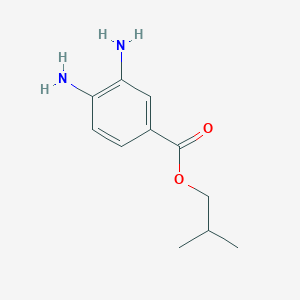
Isobutyl 3,4-diaminobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isobutyl 3,4-diaminobenzoate (IBDB) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. IBDB belongs to the family of 3,4-diaminobenzoates, which are known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In
Mécanisme D'action
The mechanism of action of Isobutyl 3,4-diaminobenzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and tumor growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. Additionally, this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation, pain, and tumor growth. Additionally, this compound has been shown to have antioxidant properties and protect against oxidative stress. However, the exact biochemical and physiological effects of this compound are still being investigated.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Isobutyl 3,4-diaminobenzoate in lab experiments is its potential therapeutic applications, particularly in the areas of inflammation, pain, and cancer. Additionally, this compound is relatively easy to synthesize and purify, making it a suitable compound for research. However, one limitation of using this compound is its potential toxicity and side effects, which need to be carefully monitored in lab experiments.
Orientations Futures
There are several future directions for research on Isobutyl 3,4-diaminobenzoate. One area of interest is exploring its potential therapeutic applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. Finally, more research is needed to determine the optimal dosage and administration of this compound for therapeutic use.
Méthodes De Synthèse
Isobutyl 3,4-diaminobenzoate can be synthesized through a multi-step process involving the reaction of isobutylamine with 3,4-diaminobenzoic acid. The reaction is typically carried out under reflux in the presence of a suitable solvent and a catalyst. The resulting product is then purified through recrystallization and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
Isobutyl 3,4-diaminobenzoate has been the subject of several scientific studies due to its potential therapeutic applications. One of the main areas of research has been its anti-inflammatory and analgesic effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models of inflammation and pain. Additionally, this compound has been investigated for its antitumor effects, with some studies showing promising results in inhibiting the growth of cancer cells.
Propriétés
Numéro CAS |
121649-62-5 |
|---|---|
Formule moléculaire |
C11H16N2O2 |
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
2-methylpropyl 3,4-diaminobenzoate |
InChI |
InChI=1S/C11H16N2O2/c1-7(2)6-15-11(14)8-3-4-9(12)10(13)5-8/h3-5,7H,6,12-13H2,1-2H3 |
Clé InChI |
DQQODHGDWOLVJH-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)C1=CC(=C(C=C1)N)N |
SMILES canonique |
CC(C)COC(=O)C1=CC(=C(C=C1)N)N |
Synonymes |
Benzoic acid, 3,4-diamino-, 2-methylpropyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



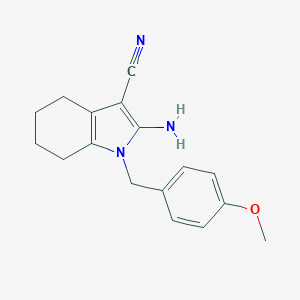

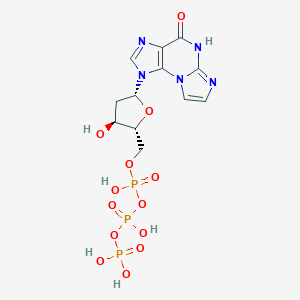

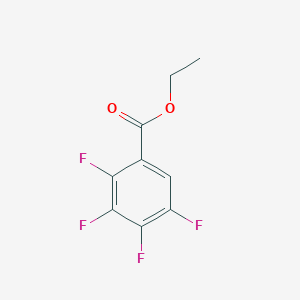
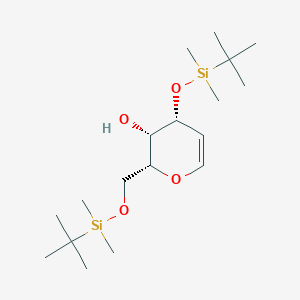
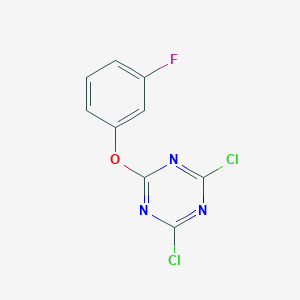

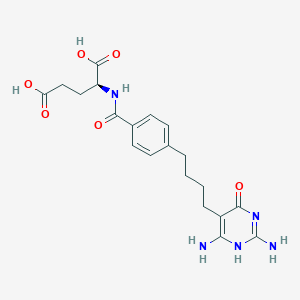
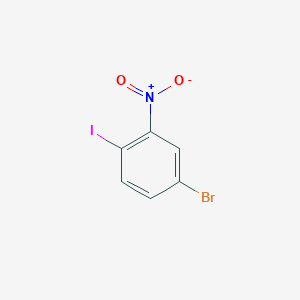
![L-Valinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-N-(3-diazo-2-oxopropyl)-(9CI)](/img/structure/B37999.png)


